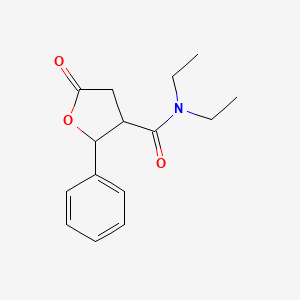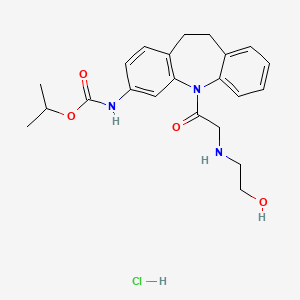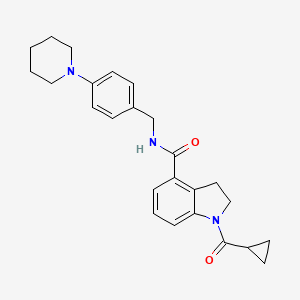![molecular formula C27H32N4O6 B1651850 N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351615-14-9](/img/structure/B1651850.png)
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
概要
説明
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex organic molecule that demonstrates significant potential across various scientific fields. Its intricate structure comprises multiple functional groups, which contributes to its versatility and effectiveness in various applications, particularly in medicinal chemistry and advanced material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate typically involves multi-step organic reactions. The initial step includes the preparation of 2-(phenoxymethyl)-1H-benzo[d]imidazole through the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions. Next, the benzimidazole derivative is reacted with piperidine derivatives in the presence of a suitable base, forming the key intermediate. The final step incorporates N-allylation and subsequent reaction with oxalic acid to yield the oxalate salt form. The entire process requires precise temperature control and inert atmosphere conditions to avoid side reactions and degradation of sensitive intermediates.
Industrial Production Methods
On an industrial scale, the compound's production involves automated, high-throughput reactors to maintain consistent quality and yield. The use of continuous flow chemistry systems allows for the real-time monitoring and optimization of reaction parameters, ensuring scalability and cost-efficiency. Furthermore, green chemistry principles, such as solvent recycling and waste minimization, are implemented to enhance the sustainability of the manufacturing process.
化学反応の分析
Types of Reactions
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate undergoes various chemical transformations, including:
Oxidation: The compound can be oxidized at the allyl or benzimidazole moieties to yield corresponding oxides or epoxides.
Reduction: Reduction reactions may target the imidazole or piperidine rings, typically resulting in hydrogenated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxymethyl or piperidine positions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide (oxidation), palladium on carbon (reduction), and various halides for substitution reactions. Conditions such as controlled temperature, pressure, and inert atmospheres are frequently employed to optimize reaction yields and specificity.
Major Products Formed
Depending on the reaction type, major products may include hydroxylated, hydrogenated, or substituted analogs of the parent compound, each exhibiting unique chemical and physical properties that may enhance its application potential.
科学的研究の応用
N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has broad applications in scientific research:
Chemistry: Utilized as a reagent or intermediate in organic synthesis, this compound enables the development of novel materials and complex molecules.
Biology: Its structural attributes allow it to interact with various biological targets, facilitating its use in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its pharmacological properties, it shows promise in therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory research.
Industry: Employed in the production of high-performance materials, the compound contributes to advancements in polymer sciences and nanotechnology.
作用機序
The mechanism by which N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate exerts its effects is multifaceted:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Pathways Involved: The compound may inhibit or activate signaling pathways critical for cell survival, proliferation, or apoptosis, contributing to its therapeutic potential.
類似化合物との比較
Compared to other compounds with similar structures, such as benzimidazole derivatives or piperidine-based drugs, N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate exhibits unique properties:
Higher Potency: Its specific functional groups enhance its binding affinity and selectivity toward biological targets.
Enhanced Stability: The compound's oxalate form offers improved solubility and stability, crucial for pharmaceutical applications.
List of Similar Compounds
2-(Phenoxymethyl)-1H-benzimidazole
N-allyl-1H-benzo[d]imidazole
Piperidin-1-ylacetamide derivatives
特性
IUPAC Name |
oxalic acid;2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2.C2H2O4/c1-2-14-26-25(30)18-28-15-12-20(13-16-28)17-29-23-11-7-6-10-22(23)27-24(29)19-31-21-8-4-3-5-9-21;3-1(4)2(5)6/h2-11,20H,1,12-19H2,(H,26,30);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXUHPFWIGTBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351615-14-9 | |
| Record name | 1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-propen-1-yl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351615-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B1651768.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)





![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)
![6-Fluoro-2-[(4-phenylpiperazino)methyl]imidazo[1,2-a]pyridine](/img/structure/B1651781.png)
![4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B1651782.png)
![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)


![N~1~-ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651789.png)
